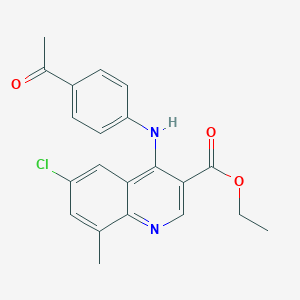
Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate, also known as EACMQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinoline family of compounds and has been found to have interesting biochemical and physiological effects. In
作用機序
The mechanism of action of Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by binding to specific receptors in cells.
Biochemical and Physiological Effects
This compound has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have anti-microbial properties by inhibiting the growth of certain bacteria.
実験室実験の利点と制限
Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively soluble in water, which makes it easy to use in biological assays. However, this compound has some limitations for use in lab experiments. It has been found to be cytotoxic at high concentrations, which limits its use in certain cell-based assays.
将来の方向性
There are several future directions for research on Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate. One area of research could focus on the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could focus on the identification of the specific receptors or enzymes that this compound binds to, which could provide insight into its mechanism of action. Additionally, future research could focus on the development of new derivatives of this compound that have improved biological activities and fewer side effects.
合成法
The synthesis of Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate involves a multi-step process that starts with the reaction of 4-acetylaniline with ethyl 8-chloro-6-methoxyquinoline-3-carboxylate in the presence of a base. This reaction produces 4-(4-acetylanilino)-6-chloro-8-methoxyquinoline-3-carboxylic acid ethyl ester. This intermediate compound is then subjected to a series of chemical reactions that involve the use of various reagents and solvents to produce the final product, this compound.
科学的研究の応用
Ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have interesting biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
分子式 |
C21H19ClN2O3 |
|---|---|
分子量 |
382.8 g/mol |
IUPAC名 |
ethyl 4-(4-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H19ClN2O3/c1-4-27-21(26)18-11-23-19-12(2)9-15(22)10-17(19)20(18)24-16-7-5-14(6-8-16)13(3)25/h5-11H,4H2,1-3H3,(H,23,24) |
InChIキー |
CCMSQKIBTYNVHL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)NC3=CC=C(C=C3)C(=O)C |
正規SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)
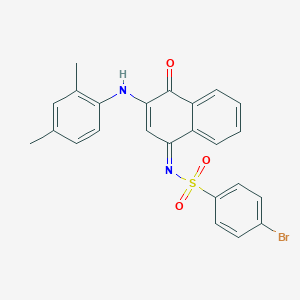

![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)
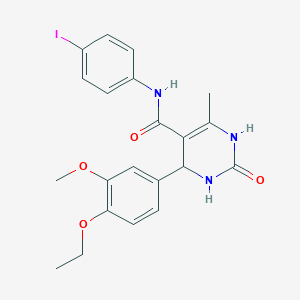
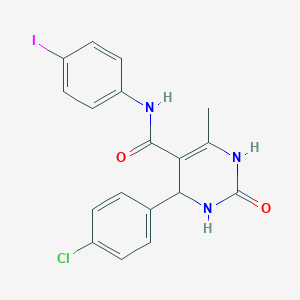
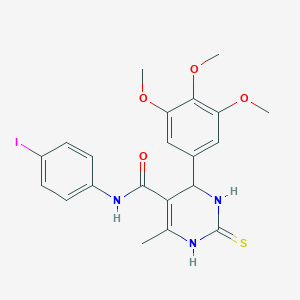

![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
